2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Catalog No.
S667477
CAS No.
24248-69-9
M.F
C9H13N3OS
M. Wt
211.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]py...

CAS Number

24248-69-9

Product Name

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

IUPAC Name

2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

InChI

InChI=1S/C9H13N3OS/c1-12-3-2-5-6(4-12)14-9(11)7(5)8(10)13/h2-4,11H2,1H3,(H2,10,13)

InChI Key

RKGNQBHEDRIANC-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)N

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)N
  • Availability and Characterization

    While commercial suppliers exist for 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide [], there is no scientific literature readily available detailing its synthesis or characterization.

  • Potential Applications

    The presence of the amino group, methyl group, and carboxamide functional group suggests potential for this molecule to participate in hydrogen bonding and other interactions that could be relevant in drug discovery. The thieno[2,3-c]pyridine core structure is present in some bioactive molecules, but further research is needed to determine if 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide possesses similar properties.

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound characterized by its unique thieno-pyridine structure. Its molecular formula is C9H13N3OSC_9H_{13}N_3OS, and it has a molecular weight of approximately 211.28 g/mol. The compound features an amino group and a carboxamide functional group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a tetrahydrothieno ring fused with a pyridine moiety, which provides distinct chemical properties that are being explored for various therapeutic applications .

, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

These reactions highlight the versatility of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide in synthetic organic chemistry.

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibits significant biological activity. It has been identified as an antiproliferative agent, inhibiting cancer cell growth by interacting with tubulin, a protein essential for cell division. The compound disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization, which is crucial for proper cell function and division. This mechanism of action suggests potential applications in cancer therapy and other conditions where cell proliferation is a factor.

The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves cyclization reactions. One common method includes:

  • Cyclization of Precursors: Reacting 2-amino-3-cyanopyridine with methyl ketones in the presence of a base.
  • Formation of Thieno Ring: This reaction leads to the formation of the thieno[2,3-c]pyridine ring system through cyclization.

In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and automated synthesis systems to ensure high yield and purity .

The unique properties of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide make it valuable in various fields:

  • Medicinal Chemistry: Due to its antiproliferative activity, it is being explored as a potential therapeutic agent for cancer treatment.
  • Pharmaceutical Research: The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration.

Research continues to investigate its efficacy and safety in clinical applications .

Interaction studies have demonstrated that 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can effectively bind to various biological targets. For instance:

  • It has shown significant binding affinity to tubulin and other cellular proteins involved in cell cycle regulation.

These interactions are crucial for understanding its pharmacodynamics and therapeutic potential against diseases characterized by abnormal cell proliferation .

Several compounds share structural similarities with 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateEthyl substitution at position 2Similar receptor activity
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideBenzyl substitution at position 6Enhanced binding affinity
2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamidePropyl substitution at position 6Potentially altered pharmacokinetics
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochlorideAcetyl group additionDiffering metabolic pathways

Uniqueness

The uniqueness of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its specific functional groups and structural features that confer distinct chemical and biological properties. Its ability to undergo various

XLogP3

0.6

Wikipedia

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Dates

Modify: 2023-08-15

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